An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
An In-depth Technical Guide to the Physicochemical Properties of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the core physicochemical properties of the heterocyclic compound 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. This document is intended to be a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the molecule's behavior and characteristics that are crucial for its application in medicinal chemistry and materials science.
Introduction: The Significance of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine belongs to the class of 1,3,5-triazine derivatives, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. Triazine derivatives have demonstrated a broad range of pharmacological effects, including antitumour, anti-angiogenesis, and antimicrobial properties.[1][2] The subject of this guide, with its specific substitution pattern, presents a unique profile of physicochemical properties that dictate its solubility, permeability, and potential interactions with biological targets. Understanding these properties is paramount for the rational design of new therapeutic agents and advanced materials. This guide will delve into the known structural and physical characteristics of this compound and provide established methodologies for determining those that are not yet fully elucidated.
Molecular and Structural Properties
A fundamental understanding of a compound's molecular and structural characteristics is the cornerstone of predicting its chemical behavior.
Chemical Structure and Identity
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IUPAC Name: 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
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Canonical SMILES: COC1=CC=C(C=C1)C2=NC(N)=NC(N)=N2
The molecular structure, depicted below, consists of a central 1,3,5-triazine ring substituted with two amino groups at positions 2 and 4, and a 4-methoxyphenyl group at position 6.
Caption: Chemical structure of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine.
Molecular Weight and Elemental Composition
A precise molecular weight is critical for quantitative analysis and stoichiometric calculations.
| Property | Value | Source |
| Molecular Weight | 217.23 g/mol | [3] |
| Exact Mass | 217.096361 g/mol | |
| Elemental Analysis | C: 55.29%, H: 5.10%, N: 32.24%, O: 7.36% | Calculated |
Crystal Structure and Morphology
The solid-state structure of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine has been elucidated by single-crystal X-ray diffraction.[1][2] This analysis provides invaluable insights into the molecule's conformation and intermolecular interactions.
The compound crystallizes in a monoclinic system.[1] In the crystalline state, the triazine ring is nearly planar, and it forms a dihedral angle of 10.37 (4)° with the benzene ring.[1][2] The crystal packing is characterized by a network of intermolecular hydrogen bonds. Adjacent molecules form inversion dimers through N—H⋯N hydrogen bonds.[1][2] These dimers are further interconnected via N—H⋯O and N—H⋯N hydrogen bonds, resulting in a three-dimensional network.[1][2] This extensive hydrogen bonding network is a key contributor to the compound's melting point and solubility characteristics.
Physicochemical Properties
The physicochemical properties of a compound are determinative of its behavior in both chemical and biological systems.
Physical State and Appearance
The compound is a white to off-white solid or powder at room temperature.[4]
Melting and Boiling Points
The melting point is a crucial indicator of purity and is influenced by the strength of intermolecular forces in the crystal lattice.
| Property | Value | Notes |
| Melting Point | 231-235 °C (lit.) | [4][5] |
| Boiling Point | 518.0 ± 52.0 °C | Predicted value.[5] |
The high melting point is consistent with the extensive hydrogen bonding network observed in its crystal structure. An experimental boiling point has not been reported and is likely to be accompanied by decomposition due to the thermal lability of the molecule.
Solubility Profile
Solubility is a critical parameter for drug delivery and formulation. While quantitative data is limited, some qualitative information is available. The compound has been noted to be soluble in hot methanol, a common practice for obtaining single crystals for X-ray diffraction.[1] The presence of multiple nitrogen and oxygen atoms capable of hydrogen bonding suggests that the compound is likely to have some solubility in polar protic and aprotic solvents.
Protocol for a Standard Solubility Assay:
A standardized protocol to quantitatively determine the solubility in various solvents is essential.
Caption: Workflow for determining the kinetic solubility of a compound.
Acidity/Basicity (pKa)
The pKa value(s) of a molecule are fundamental to understanding its ionization state at different pH values, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties. While an experimentally determined pKa for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is not available in the literature, it is expected to have basic character due to the presence of the amino groups and the nitrogen atoms in the triazine ring.
Protocol for pKa Determination by Potentiometric Titration:
Potentiometric titration is a robust method for determining the pKa of ionizable compounds.[6][7]
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Preparation: A standard solution of the compound is prepared in a suitable solvent system (e.g., water-methanol co-solvent). Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH) are also prepared.
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Titration: A calibrated pH meter is used to monitor the pH of the compound's solution as the titrant (acid or base) is added in small, precise increments.
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Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the pH at which 50% of the compound is ionized.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. An experimental LogP value for this compound has not been reported.
Protocol for LogP Determination by the Shake-Flask Method:
The shake-flask method is the traditional and most reliable method for determining LogP.
Caption: Experimental workflow for LogP determination using the shake-flask method.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-methoxyphenyl group, the methoxy protons, and the protons of the two amino groups. The aromatic protons will likely appear as two doublets in the aromatic region (around 7-8 ppm). The methoxy protons will be a sharp singlet at around 3.8-4.0 ppm. The amino protons will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the triazine ring, the 4-methoxyphenyl group, and the methoxy group. The carbons of the triazine ring are expected to resonate at lower field (around 160-170 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching vibrations of the amino groups in the region of 3200-3500 cm⁻¹.
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C=N stretching vibrations of the triazine ring around 1500-1600 cm⁻¹.
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C-O stretching of the methoxy group around 1250 cm⁻¹.
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Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) or electrospray ionization (ESI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of 217.23 g/mol .
Chemical Stability and Degradation
Understanding the chemical stability of a compound is crucial for its storage, formulation, and handling. While specific stability studies for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine are not published, its potential degradation pathways can be inferred from its chemical structure.
Potential Degradation Pathways:
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Hydrolysis: The triazine ring can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to the opening of the ring or displacement of the substituents.
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Oxidation: The amino groups and the electron-rich aromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to light and air.
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Photodegradation: Aromatic compounds and those with heteroatoms can be prone to degradation upon exposure to UV light.
Protocol for a Forced Degradation Study:
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[8]
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Stress Conditions: Subject the compound to a variety of stress conditions, including:
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Acidic and Basic Hydrolysis: Treat with dilute HCl and NaOH at elevated temperatures.
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Oxidative Degradation: Treat with hydrogen peroxide.
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Thermal Degradation: Expose the solid and solutions to high temperatures.
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Photodegradation: Expose to UV and visible light.
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-
Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from its degradation products.
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Characterization: Characterize the major degradation products using techniques like LC-MS and NMR to elucidate their structures and understand the degradation pathways.
Caption: Overview of a forced degradation study workflow.
Conclusion
6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is a compound with significant potential in various scientific fields. This guide has consolidated the available physicochemical data and outlined robust methodologies for determining the currently unknown properties. A thorough understanding of these characteristics is indispensable for harnessing the full potential of this molecule in future research and development endeavors. The provided protocols serve as a practical starting point for researchers to generate the necessary data to support their investigations.
References
- Bork, J. T., Lee, J. H., Lee, S. J., & Koch, G. (2003). Antitumor and anti-angiogenesis activity of a novel 1,3,5-triazine derivative. Bioorganic & Medicinal Chemistry Letters, 13(15), 2547-2550.
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Thanigaimani, K., Razak, I. A., Arshad, S., Jagatheesan, R., & Santhanaraj, K. J. (2012). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2910. [Link]
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Ivoilova, A. V., Mozharovskaia, P. N., Mokrousova, L. V., Balin, I. A., Tsmokalyuk, A. N., Drokin, R. A., ... & Kozitsina, A. N. (2021). Determination of pKa of triazolo[5,1-c][1][9][10]triazines in non-aqueous media by potentiometric titration. Journal of Solution Chemistry, 50(1), 1-13.
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BioPharm International. (2014). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]
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ResearchGate. (n.d.). 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine. Retrieved from [Link]
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Chemical-Suppliers.com. (n.d.). 1,3,5-Triazine-2,4-diamine, 6-(4-methoxyphenyl)-. Retrieved from [Link]
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